molecular formula C13H9ClO3 B3032921 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)- CAS No. 62806-36-4

2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)-

Cat. No.: B3032921
CAS No.: 62806-36-4
M. Wt: 248.66 g/mol
InChI Key: IEAPEVHCQSTXDR-UHFFFAOYSA-N
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Description

(E)-3-(5-(3-Chlorophenyl)furan-2-yl)acrylic acid (: 62806-36-4) is a high-purity heterocyclic building block of significant interest in chemical and pharmaceutical research . This compound, with a molecular formula of C13H9ClO3 and a molecular weight of 248.66 g/mol, is characterized by its distinct furan and acrylic acid moieties, which make it a valuable precursor for the synthesis of more complex organic molecules . As a research chemical, its primary application lies in its role as a key intermediate in medicinal chemistry, particularly in the exploration of compounds with potential biological activities. While specific mechanistic studies on this exact analog are limited, closely related derivatives in its chemical family, such as those with dichlorophenyl substitutions, are actively investigated for their antimicrobial and anticancer properties, suggesting a promising research trajectory for this compound . Its structural framework allows for interaction with specific enzymatic targets, potentially modulating biological pathways. Researchers utilize this building block in various synthetic methodologies, including Knoevenagel-Doebner condensations and palladium-catalyzed cross-coupling reactions, to create diverse compound libraries for high-throughput screening . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAPEVHCQSTXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354546
Record name 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62806-36-4
Record name 2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde undergoes nucleophilic attack by the enolate of malonic acid, followed by dehydration to yield the acrylic acid. Catalysts such as piperidine or pyridine are employed in refluxing ethanol or toluene. A representative procedure involves:

  • Reactants : 5-(3-Chlorophenyl)furan-2-carbaldehyde (1 equiv), malonic acid (1.2 equiv)
  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol, reflux for 6–8 hours
  • Yield : 72–85% after recrystallization

Stereochemical Control

The E-configuration is favored due to conjugation between the furan ring and the acrylic acid moiety, as confirmed by X-ray crystallography in analogous compounds. Nuclear Overhauser effect (NOE) spectroscopy and $$^{1}\text{H}$$-NMR coupling constants ($$J = 15.9–16.1\ \text{Hz}$$) further validate the trans geometry.

Alternative Synthetic Strategies

Wittig Reaction

The Wittig reaction between 5-(3-chlorophenyl)furan-2-ylmethyltriphenylphosphonium ylide and glyoxylic acid offers an alternative route. This method provides moderate yields (50–60%) but requires stringent anhydrous conditions.

Ester Hydrolysis

(E)-3-(5-(3-Chlorophenyl)furan-2-yl)acrylic acid esters (e.g., methyl or ethyl esters) are hydrolyzed under acidic or basic conditions. For example:

  • Substrate : Methyl (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylate
  • Conditions : 1M NaOH, reflux, 4 hours
  • Yield : 90–95%

Catalytic and Industrial-Scale Optimizations

Lewis Acid Catalysis

Aluminum chloride (AlCl$$3$$) or boron trifluoride (BF$$3$$) enhances reaction rates in solvent-free systems, reducing reaction times to 2–3 hours with yields exceeding 80%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in ionic liquids improves energy efficiency and reduces byproduct formation, achieving 88% yield.

Analytical Characterization

Critical spectroscopic data for (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid include:

Technique Key Data
$$^{1}\text{H}$$-NMR δ 7.68 (d, $$J = 16.0\ \text{Hz}$$, 1H), 7.53–7.27 (m, 4H), 6.62 (d, $$J = 16.0\ \text{Hz}$$, 1H)
$$^{13}\text{C}$$-NMR δ 167.8 (COOH), 150.3 (C=O), 142.3 (furan C-2), 129.9–126.1 (aromatic Cs)
HRMS m/z calcd. for C$${13}$$H$$9$$ClO$$_3$$: 248.0274; found: 248.0269

Challenges and Mitigation Strategies

Byproduct Formation

Decarboxylation or Z-isomerization may occur under prolonged heating. Mitigation includes:

  • Low-temperature reflux (<80°C)
  • Inert atmosphere (N$$_2$$ or Ar) to prevent oxidation

Purification Techniques

Recrystallization from ethanol/water (4:1) or column chromatography (SiO$$_2$$, hexane/ethyl acetate) ensures >98% purity.

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Scale-Up Feasibility
Knoevenagel condensation 72–85% 6–8 hours High (E) Excellent
Wittig reaction 50–60% 12 hours Moderate Poor
Microwave-assisted 88% 30 minutes High (E) Good

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-diones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-diones

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring attached to the furan significantly influence the compound’s physicochemical behavior. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Physical Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa Key Applications
(E)-3-(5-(3-Chlorophenyl)furan-2-yl)acrylic acid 3-Cl 248.66 N/A N/A N/A Pharmaceutical intermediates, heterocyclic synthesis
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid 4-NO₂ 263.22 262 468.7 (predicted) 4.23 Reactive intermediates, dyes
(E)-3-(5-(2,4-Difluorophenyl)furan-2-yl)acrylic acid 2,4-F₂ 254.19 N/A N/A N/A Fluorinated drug candidates
(E)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)acrylic acid 3,4-Cl₂ 283.11 N/A N/A N/A Agrochemical precursors
3-(5-p-Tolyl-furan-2-yl)-acrylic acid 4-CH₃ 228.24 N/A N/A N/A Material science, polymer additives
Key Observations:

Electron-Withdrawing Groups (EWGs): The 4-nitro derivative (pKa = 4.23) exhibits higher acidity compared to the chloro analog due to the strong electron-withdrawing effect of the nitro group, enhancing deprotonation .

Electron-Donating Groups (EDGs):

  • The 4-methyl analog has a lower molecular weight (228.24 g/mol) and higher logP (3.35), suggesting enhanced solubility in organic solvents .

Halogen Effects:

  • Fluorine substituents (2,4-difluoro) introduce electronegativity and metabolic stability, making the compound suitable for pharmacokinetic optimization .

Biological Activity

(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Compound Overview

  • Molecular Formula : C₁₃H₉ClO₃
  • Molecular Weight : 248.66 g/mol
  • Structural Features : The compound features a furan ring and a chlorophenyl group, which are known to influence its biological interactions and activities.

Synthesis Methods

Several synthetic routes have been developed for (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid, which include:

  • Condensation Reactions : Utilizing furan derivatives with malonic acid.
  • Esterification : Converting the synthesized acids into their ester forms for enhanced solubility and bioactivity .

Antimicrobial Properties

(E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

In vitro tests indicated a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL for some derivatives, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The furan ring and chlorophenyl group enhance binding affinity to enzymes and receptors involved in microbial growth and replication processes. Notably, the compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical for bacterial survival .

Comparative Biological Activity

To contextualize the biological activity of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid, a comparison with related compounds is useful:

Compound NameMolecular FormulaBiological Activity
(E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acidC₁₃H₉ClO₃Antimicrobial
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acidC₁₃H₉NO₅Anticancer
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylic acidC₁₃H₉O₃Anti-inflammatory

This table illustrates that while similar compounds exhibit diverse biological activities, the chlorinated derivative may offer unique advantages in terms of potency and specificity due to its structural characteristics.

Case Studies

  • Antimicrobial Study : A recent study demonstrated that derivatives of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid showed significant antibacterial activity with an IC50 value of 31.64 μM against DNA gyrase, indicating a strong potential for development as an antibiotic agent .
  • Enzyme Inhibition : Research indicates that the compound can effectively inhibit enzyme activity related to bacterial growth, suggesting applications in drug development targeting resistant strains of bacteria.

Applications

The versatility of (E)-3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid extends beyond antimicrobial applications:

  • Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science : As a monomer in polymer chemistry for developing new materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)-
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-[5-(3-chlorophenyl)-2-furanyl]-, (E)-

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